molecular formula C10H10N2O5 B11466663 N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide

N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide

Cat. No.: B11466663
M. Wt: 238.20 g/mol
InChI Key: ZQXSJZQVPYEGML-UHFFFAOYSA-N
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Description

N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide is a synthetic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide typically involves the nitration of a benzofuran derivative followed by acetylation. The process begins with the nitration of 3-hydroxy-2,3-dihydro-1-benzofuran, which is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage microbial cells. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its balanced profile of antimicrobial and anticancer activities. Its unique combination of functional groups allows it to interact with multiple biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

N-(3-hydroxy-7-nitro-2,3-dihydro-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H10N2O5/c1-5(13)11-6-2-7-9(14)4-17-10(7)8(3-6)12(15)16/h2-3,9,14H,4H2,1H3,(H,11,13)

InChI Key

ZQXSJZQVPYEGML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C(=C1)[N+](=O)[O-])OCC2O

Origin of Product

United States

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